molecular formula C15H13NO2 B7549913 N-Phenyl-2,3-dihydro-1-benzofuran-5-carboxamide

N-Phenyl-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No.: B7549913
M. Wt: 239.27 g/mol
InChI Key: AZVLKIGOXAXQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-2,3-dihydro-1-benzofuran-5-carboxamide, also known as PD 98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. MAPK is a signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. PD 98059 has been shown to inhibit the activity of MAPK by targeting its upstream activator, MEK1/2, and has been used to study the role of MAPK in various physiological and pathological conditions.

Mechanism of Action

N-Phenyl-2,3-dihydro-1-benzofuran-5-carboxamide 98059 inhibits the activity of MAPK by targeting its upstream activator, MEK1/2. MEK1/2 is a dual-specificity kinase that phosphorylates and activates MAPK. This compound 98059 binds to the ATP-binding site of MEK1/2 and prevents its activation, thereby inhibiting the downstream signaling of MAPK.
Biochemical and Physiological Effects:
This compound 98059 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound 98059 has also been shown to promote differentiation of stem cells by activating specific signaling pathways. In addition, this compound 98059 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-Phenyl-2,3-dihydro-1-benzofuran-5-carboxamide 98059 has several advantages as a tool for scientific research. It is a selective inhibitor of the MAPK pathway and does not affect other signaling pathways. This compound 98059 is also relatively stable and can be stored for long periods of time. However, this compound 98059 has some limitations as well. It has been shown to have off-target effects at high concentrations and can affect other kinases besides MEK1/2. This compound 98059 is also not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.

Future Directions

N-Phenyl-2,3-dihydro-1-benzofuran-5-carboxamide 98059 has been a valuable tool for studying the role of MAPK in various physiological and pathological conditions. However, there is still much to be learned about the complex signaling pathways that regulate cellular processes. Future research could focus on developing more selective inhibitors of MAPK and other signaling pathways, as well as exploring the potential of this compound 98059 as a therapeutic agent for various diseases. Additionally, the development of new techniques for studying signaling pathways in vivo could provide new insights into the complex mechanisms that regulate cellular processes.

Synthesis Methods

N-Phenyl-2,3-dihydro-1-benzofuran-5-carboxamide 98059 can be synthesized using a multistep approach that involves the condensation of 2-nitrobenzaldehyde with 3,4-dihydroxybenzaldehyde to form a benzofuran intermediate, which is then reduced and coupled with N-phenylglycine to yield the final product. The synthesis of this compound 98059 has been optimized and improved over the years, and several variations of the synthesis method have been reported in the literature.

Scientific Research Applications

N-Phenyl-2,3-dihydro-1-benzofuran-5-carboxamide 98059 has been widely used in scientific research as a tool to study the role of MAPK in various physiological and pathological conditions. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and promote differentiation of stem cells. This compound 98059 has also been used to study the role of MAPK in cardiovascular diseases, neurodegenerative diseases, and inflammation.

Properties

IUPAC Name

N-phenyl-2,3-dihydro-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15(16-13-4-2-1-3-5-13)12-6-7-14-11(10-12)8-9-18-14/h1-7,10H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVLKIGOXAXQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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